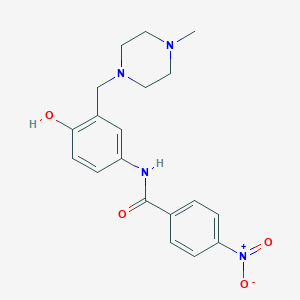
Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro-, also known as HMPA, is a chemical compound that has been widely used in scientific research. It is a polar aprotic solvent that has been used to dissolve a variety of compounds, including metal salts, organometallic compounds, and other polar compounds. HMPA has been used in a wide range of applications, including organic synthesis, catalysis, and biochemical research.
Wirkmechanismus
The mechanism of action of Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- is not fully understood. It is believed that Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- acts as a hydrogen bond acceptor and a Lewis base. It can form hydrogen bonds with polar compounds, which makes it an effective solvent for dissolving polar compounds. In addition, Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- can act as a ligand for metal catalysts, which can enhance the reactivity of the catalyst.
Biochemische Und Physiologische Effekte
Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- has been shown to have some biochemical and physiological effects. It has been shown to affect the activity of enzymes, including cholinesterase and acetylcholinesterase. It has also been shown to affect the function of ion channels, including the potassium channel and the calcium channel. Additionally, Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- has been shown to affect the structure and stability of proteins.
Vorteile Und Einschränkungen Für Laborexperimente
Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- has several advantages as a solvent for lab experiments. It is a polar aprotic solvent, which makes it an effective solvent for dissolving polar compounds. It has a high boiling point, which makes it an effective solvent for reactions that require high temperatures. Additionally, Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- has a low viscosity, which makes it an effective solvent for reactions that require stirring. However, Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- also has some limitations. It is toxic and can cause skin irritation. It is also hygroscopic, which means it can absorb water from the air, which can affect the purity of the product.
Zukünftige Richtungen
There are several future directions for research on Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro-. One potential direction is to investigate the mechanism of action of Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- in more detail. Another potential direction is to investigate the effect of Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- on the structure and stability of proteins in more detail. Additionally, research could be conducted to develop new applications for Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- in catalysis and organic synthesis. Finally, research could be conducted to develop new polar aprotic solvents that have similar properties to Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- but are less toxic and have fewer limitations.
Conclusion:
In conclusion, Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- is a polar aprotic solvent that has been widely used in scientific research. It has been used in a wide range of applications, including organic synthesis, catalysis, and biochemical research. Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- has several advantages as a solvent for lab experiments, but it also has some limitations. Future research on Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- could focus on investigating its mechanism of action, its effect on the structure and stability of proteins, and developing new applications for Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- in catalysis and organic synthesis.
Synthesemethoden
The synthesis of Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- can be achieved through several methods. One of the most commonly used methods is the reaction between N-methylpiperazine and 4-nitrobenzoyl chloride in the presence of a base. The reaction produces Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- as a yellow crystalline solid. The yield of this reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- has been widely used in scientific research as a polar aprotic solvent. It has been used to dissolve a variety of compounds, including metal salts, organometallic compounds, and other polar compounds. Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- has been used in a wide range of applications, including organic synthesis, catalysis, and biochemical research. In organic synthesis, Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- has been used as a solvent for reactions that require high temperatures or strong bases. It has also been used as a reagent in several reactions, including the Mitsunobu reaction and the Stille reaction. In catalysis, Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- has been used as a ligand for several metal catalysts, including palladium and platinum. In biochemical research, Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- has been used as a solvent for peptide synthesis and as a reagent for protein modification.
Eigenschaften
CAS-Nummer |
17183-43-6 |
|---|---|
Produktname |
Benzanilide, 4'-hydroxy-3'-((4-methyl-1-piperazinyl)methyl)-4-nitro- |
Molekularformel |
C19H22N4O4 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
N-[4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C19H22N4O4/c1-21-8-10-22(11-9-21)13-15-12-16(4-7-18(15)24)20-19(25)14-2-5-17(6-3-14)23(26)27/h2-7,12,24H,8-11,13H2,1H3,(H,20,25) |
InChI-Schlüssel |
XPZJSNCMERDPCW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Kanonische SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Andere CAS-Nummern |
17183-43-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



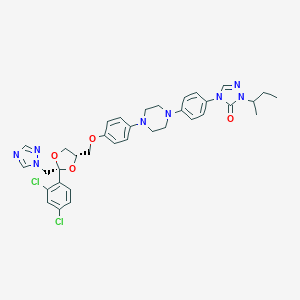

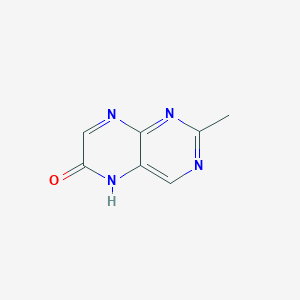


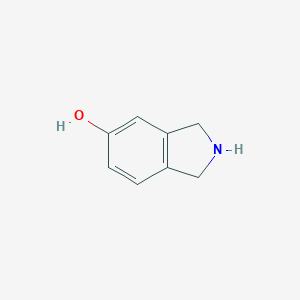
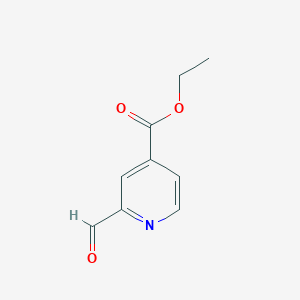
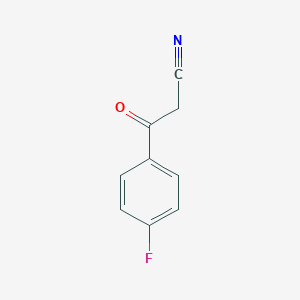
![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)
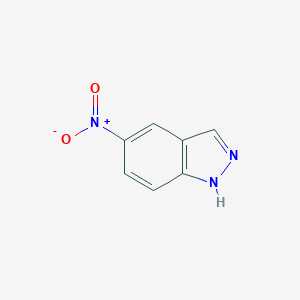
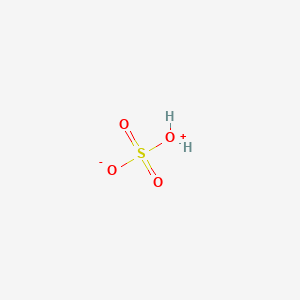
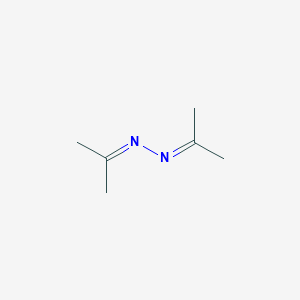

![N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide](/img/structure/B105874.png)